molecular formula C10H11FO B2579574 2-[(3-Fluorophenyl)methyl]-2-methyloxirane CAS No. 1602678-21-6

2-[(3-Fluorophenyl)methyl]-2-methyloxirane

Cat. No.: B2579574
CAS No.: 1602678-21-6
M. Wt: 166.195
InChI Key: LQNWKDMYPCIWQI-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-2-methyloxirane is a disubstituted epoxide featuring a methyl group and a 3-fluorophenylmethyl substituent on the oxirane ring. Epoxides of this type are typically reactive intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electrophilic nature of the strained oxirane ring.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNWKDMYPCIWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorophenyl)methyl]-2-methyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-fluorobenzyl chloride with 2-methylpropene in the presence of a strong base like sodium hydride (NaH) to form the corresponding alkene, followed by

Biological Activity

2-[(3-Fluorophenyl)methyl]-2-methyloxirane, also known as a fluorinated epoxide, is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9FO\text{C}_9\text{H}_{9}\text{F}\text{O}

This structure features an epoxide group, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to modifications in enzyme activity or receptor binding. This mechanism is common among epoxides, which can act as electrophiles in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups have shown enhanced activity against various bacterial strains due to improved membrane permeability and target affinity.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Fluorinated analogS. aureus16 µg/mL
Non-fluorinated controlE. coli128 µg/mL

Anticancer Potential

Research has also explored the anticancer potential of fluorinated epoxides. The introduction of the fluorine atom has been linked to increased potency in inhibiting cancer cell proliferation. Notably, similar compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Anticancer Activity
A study involving various fluorinated epoxides demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics in vitro against breast cancer cells (MCF-7). The compound was found to inhibit cell migration and invasion, suggesting potential applications in cancer therapy.

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit cytotoxic effects at high concentrations. Long-term studies are warranted to ascertain the safety profile of this compound.

Table 2: Toxicity Assessment

EndpointResult
Acute toxicity (LD50)>500 mg/kg (rat)
MutagenicityNegative (Ames test)
Reproductive toxicityNot assessed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
2-[(3-Fluorophenyl)methyl]-2-methyloxirane Not provided C10H11FO Methyl, 3-fluorophenylmethyl Likely high reactivity for nucleophilic ring-opening (inferred)
2-[(3-Methylphenoxy)methyl]oxirane 2186-25-6 C10H12O2 3-Methylphenoxymethyl Used in materials science and synthesis; moderate steric hindrance
(R)-2-(3-(Trifluoromethyl)phenyl)oxirane 81422-99-3 C9H7F3O 3-Trifluoromethylphenyl Enhanced electrophilicity due to strong electron-withdrawing CF3 group
2-[4-(Trifluoromethyl)phenyl]oxirane 111991-14-1 C9H7F3O 4-Trifluoromethylphenyl Versatile in fluorinated compound synthesis; high reactivity
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane CID 115410551 C10H11FO Methyl, 4-fluoro-3-methylphenylmethyl Steric hindrance from methyl may reduce reaction rates
2-(4-Methoxyphenyl)-3-methyloxirane 51410-46-9 C10H12O2 4-Methoxyphenyl, methyl Electron-donating methoxy group lowers reactivity compared to fluorinated analogs

Electronic Effects

  • Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound is less electron-withdrawing than the trifluoromethyl substituents in 2-[4-(trifluoromethyl)phenyl]oxirane (CAS 111991-14-1). This results in milder electrophilicity, making the target compound suitable for controlled ring-opening reactions .
  • Methoxy vs. Fluoro : The methoxy group in 2-(4-methoxyphenyl)-3-methyloxirane (Anethole oxide) donates electrons via resonance, reducing oxirane reactivity compared to fluorine-containing analogs .

Steric Considerations

  • Substituent Position : The placement of substituents on the phenyl ring affects steric accessibility. For example, 2-[(4-fluoro-3-methylphenyl)methyl]oxirane (CID 115410551) has a methyl group adjacent to the fluorine, introducing steric hindrance that may slow nucleophilic attacks .
  • Bulkier Groups: Compounds like 2-[(2-nonylphenoxy)methyl]oxirane (CAS 94159-62-3) exhibit significantly reduced reactivity due to bulky nonylphenoxy substituents .

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